molecular formula C9H7ClN4O3 B12904684 2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 114499-57-9

2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12904684
CAS No.: 114499-57-9
M. Wt: 254.63 g/mol
InChI Key: OGZJMGKRQOOSQE-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a triazolone ring substituted with a chloronitrophenyl group and a methyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-chloro-5-nitroaniline with appropriate reagents to form the triazolone ring. Common synthetic routes include cyclization reactions under controlled conditions, often involving catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloronitrophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted triazolones.

Scientific Research Applications

2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitropyridine: Shares the chloronitrophenyl group but differs in the core structure.

    2-Chloro-5-nitrophenyl isocyanate: Contains the same chloronitrophenyl group but with an isocyanate functional group.

    (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone: Another compound with a chloronitrophenyl group but with a different overall structure.

Uniqueness

2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one is unique due to its triazolone ring structure combined with the chloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

114499-57-9

Molecular Formula

C9H7ClN4O3

Molecular Weight

254.63 g/mol

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C9H7ClN4O3/c1-5-11-9(15)13(12-5)8-4-6(14(16)17)2-3-7(8)10/h2-4H,1H3,(H,11,12,15)

InChI Key

OGZJMGKRQOOSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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